Fmoc-Orn(Ac)-OH
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Overview
Description
Fmoc-Orn(Ac)-OH, also known as N-α-(9-Fluorenylmethyloxycarbonyl)-N-δ-acetyl-L-ornithine, is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a popular protecting group in solid-phase peptide synthesis because it can be easily removed under mild conditions, allowing for the sequential addition of amino acids to form peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Fmoc-Orn(Ac)-OH typically involves the protection of the amino group of ornithine with the Fmoc group and the acetylation of the side chain amino group. The process generally follows these steps:
Protection of the α-amino group: The α-amino group of ornithine is protected by reacting it with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Acetylation of the δ-amino group: The δ-amino group of the protected ornithine is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of automated peptide synthesizers that can handle the sequential addition of amino acids and the removal of protecting groups efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Orn(Ac)-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Coupling: The free amino group can react with activated carboxyl groups of other amino acids to form peptide bonds.
Acetylation: The δ-amino group can be acetylated to form this compound.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU are used to activate carboxyl groups for peptide bond formation.
Acetylation: Acetic anhydride or acetyl chloride in the presence of a base like pyridine is used for acetylation.
Major Products
The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block. The deprotection step yields free amino groups that can participate in further peptide bond formation.
Scientific Research Applications
Fmoc-Orn(Ac)-OH has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block for creating specific sequences.
Biology: Peptides synthesized using this compound are used in studies of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: Peptides containing this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines.
Industry: It is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications including drug delivery and tissue engineering.
Mechanism of Action
The mechanism of action of Fmoc-Orn(Ac)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The acetylation of the δ-amino group further stabilizes the molecule and prevents side reactions. The removal of the Fmoc group under mild conditions allows for the sequential addition of amino acids, facilitating the formation of peptides with specific sequences.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar to Fmoc-Orn(Ac)-OH, this compound has a protected lysine residue with a tert-butyloxycarbonyl (Boc) group on the side chain amino group.
Fmoc-Arg(Pbf)-OH: This compound has a protected arginine residue with a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group on the side chain guanidino group.
Uniqueness
This compound is unique due to the presence of both the Fmoc and acetyl protecting groups, which provide dual protection to the amino groups. This dual protection allows for greater control during peptide synthesis, reducing the risk of side reactions and improving the overall yield and purity of the final product.
Properties
IUPAC Name |
5-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-14(25)23-12-6-11-20(21(26)27)24-22(28)29-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19-20H,6,11-13H2,1H3,(H,23,25)(H,24,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHABAEYQALRAPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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